2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide
Description
Properties
IUPAC Name |
2-(3,5-dibromo-4-methylanilino)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2N3O/c1-5-7(10)2-6(3-8(5)11)13-4-9(15)14-12/h2-3,13H,4,12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKLBKBJLKXLIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide typically involves the reaction of 3,5-dibromo-4-methylaniline with acetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The process can be summarized as follows:
- Dissolve 3,5-dibromo-4-methylaniline in ethanol.
- Add acetohydrazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the hydrazide group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of de-brominated products or reduced hydrazides.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Research has shown that derivatives of hydrazides, including 2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide, exhibit significant antifungal properties. In a study evaluating a library of aromatic acylhydrazones, compounds with similar structures demonstrated effective inhibition against Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL . The structure-activity relationship (SAR) analysis indicated that the presence of bromine atoms enhances antifungal activity while maintaining selectivity towards fungal targets.
Anticancer Potential
The compound has also been evaluated for anticancer properties. In vitro studies have shown that hydrazone derivatives exhibit cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has conducted screenings that revealed promising results for compounds with similar hydrazone structures, indicating potential for further development as anticancer agents .
Agricultural Applications
Pesticidal Properties
Hydrazone derivatives have been explored for their pesticidal activities. The structural features of this compound may contribute to its effectiveness as an insecticide or herbicide. Research indicates that compounds with similar hydrazone functionalities can serve as effective agents against agricultural pests, enhancing crop protection strategies .
Analytical Chemistry
Analytical Reagents
Hydrazone derivatives are utilized as analytical reagents in various spectroscopic determinations. Their ability to form stable complexes with metal ions makes them valuable in the detection and quantification of metals in environmental and biological samples . The compound's unique chemical structure allows for selective binding, which is crucial for accurate analytical measurements.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Analogues with DNA Ligase Inhibition Activity
L67 is structurally and functionally distinct from other DNA ligase inhibitors:
Key Findings :
- L67 and L82 share acetohydrazide-like cores but differ in substituents, leading to divergent inhibition profiles. L82’s nitro and pyridazinone groups enhance binding to ligase III .
- L189 lacks the brominated phenyl group but incorporates a sulfanylpyrimidine moiety, enabling inhibition of DNA ligase IV, a feature absent in L67 .
Anticonvulsant Acetohydrazide Derivatives
Benzimidazole-based acetohydrazides, such as 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide, exhibit anticonvulsant activity surpassing standard drugs like phenytoin . Unlike L67, these derivatives feature benzimidazole rings linked to phenoxymethyl groups, which enhance blood-brain barrier penetration and GABAergic modulation . For example, compound 25g (substituted with 4-fluorophenyl) showed 80% seizure inhibition in murine models, outperforming L67 in therapeutic scope .
Antimicrobial and Cytotoxic Derivatives
- 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives demonstrate potent antimicrobial activity. Substituents like 4-hydroxyphenyl or 2,5-dihydroxyphenyl enhance microbial inhibition, with MIC values comparable to ceftriaxone .
- 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, derived from cyclization of acetohydrazides, shows enhanced antimicrobial activity (MIC: 30.2–43.2 μg/cm³) due to the oxadiazole ring’s electron-withdrawing effects .
Comparison with L67 :
- L67 lacks antimicrobial activity but excels in enzyme inhibition, whereas pyrimidine-thietan hybrids prioritize microbial targets .
Positional Isomers and Functional Group Impact
The positional isomer QZ-3519 (2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide) differs from L67 only in bromine substitution (2,6- vs. 3,5-positions).
Biological Activity
2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a dibromo-substituted aromatic ring and an acetohydrazide functional group. This unique arrangement contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, with mechanisms potentially involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro assays demonstrate that it can inhibit the proliferation of cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 10 µM |
| MCF-7 (breast cancer) | 15 µM |
| A549 (lung cancer) | 20 µM |
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The compound may inhibit key enzymes or receptors related to cell growth and division:
- Enzyme Inhibition : The hydrazide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
- Cell Signaling Pathways : The presence of bromine atoms may enhance its binding affinity to receptors involved in signaling pathways crucial for cancer cell survival.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against a panel of clinical isolates. Results indicated that it effectively inhibited the growth of resistant strains of Staphylococcus aureus, suggesting potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria.
Case Study 2: Anticancer Studies
In another study, the compound was tested on MCF-7 breast cancer cells. Results showed that treatment led to significant apoptosis as measured by Annexin V staining and caspase activity assays. Molecular docking studies further elucidated the binding interactions between the compound and target proteins involved in apoptosis regulation.
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Chemical shifts for the hydrazide NH (δ 9.5–10.5 ppm) and aromatic protons (δ 6.8–8.2 ppm) confirm substitution patterns. For example, the 3,5-dibromo-4-methylphenyl group shows distinct aromatic splitting due to bromine’s electronegativity .
- IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3200 cm⁻¹ (N-H) validate the hydrazide backbone .
- EIMS : Molecular ion peaks (e.g., m/z 412 for C₂₀H₂₀N₄O₄S derivatives) and fragmentation patterns corroborate substituent stability .
What experimental strategies mitigate contradictory data in biological activity assays for L67?
Advanced Research Focus
Discrepancies in DNA ligase inhibition assays may arise from:
- Enzyme specificity : L67 selectively inhibits human DNA ligases I/III (IC₅₀ ~5 µM) but not T4 ligase. Validate via kinetic assays using ATP-dependent ligation systems .
- Cellular uptake : Lipophilicity (logP ~2.8) affects permeability. Use LC-MS to quantify intracellular concentrations .
- Control experiments : Include known inhibitors (e.g., L82 for ligase IV) and assess off-target effects via CRISPR knockouts of ligase isoforms .
How can structure-activity relationships (SAR) guide the design of more potent analogs?
Q. Advanced Research Focus
- Phenyl ring modifications : Introducing electron-withdrawing groups (e.g., -NO₂ at para-position) enhances ligase inhibition by stabilizing the hydrazide-aldehyde Schiff base .
- Substituent sterics : Bulky groups (e.g., 2,4-dimethylphenoxy) reduce activity due to hindered target binding, as shown in IC₅₀ comparisons .
- Bioisosteric replacement : Replacing bromine with chlorine retains potency while improving solubility (e.g., 4-chloro analogs with IC₅₀ ~7 µM) .
What methodologies validate the compound’s stability under physiological conditions?
Q. Advanced Research Focus
- pH-dependent degradation : Incubate in buffers (pH 4–9) at 37°C and monitor via HPLC. The hydrazide bond is stable at pH 7.4 but hydrolyzes rapidly in acidic environments (t₁/₂ < 2 hours at pH 2) .
- Thermal analysis : DSC reveals a melting point (~166–168°C) consistent with crystalline stability, while TGA shows decomposition >200°C .
- Light sensitivity : Store at -20°C in amber vials to prevent photodegradation of the dibromoaryl moiety .
How do computational models predict binding modes of L67 with DNA ligases?
Q. Advanced Research Focus
- Docking studies : Use AutoDock Vina with ligase I’s crystal structure (PDB: 1X9N). The dibromoaryl group occupies a hydrophobic pocket near the adenylation domain, while the hydrazide forms hydrogen bonds with Lys568 and Asp570 .
- MD simulations : Confirm binding stability over 100 ns trajectories, with RMSD <2 Å for the ligand-enzyme complex .
- QSAR models : Corrogate Hammett constants (σ) of substituents with inhibitory activity (R² >0.85) to prioritize synthetic targets .
What are the challenges in scaling up synthesis while maintaining purity?
Q. Advanced Research Focus
- Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of hydrazide to aldehyde) to minimize unreacted intermediates .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) for >95% purity. Avoid basic columns to prevent hydrazide decomposition .
- Batch consistency : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 3:7) and standardize quenching protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
